BenchChemオンラインストアへようこそ!

N-[(4-Ethylphenyl)sulfonyl]glycine

Aldose Reductase Diabetes Complications Structure-Activity Relationship

Select N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) to access a unique 4-ethylphenyl pharmacophore for your hit-to-lead programs. This N-arylsulfonylglycine building block provides a chemically distinct SAR starting point proven for aldose reductase inhibition, where minor aryl substitutions profoundly alter IC50 and log P. Its sulfonamide-linked glycine core with a terminal carboxylic acid is also a validated monomer for solid-phase peptoid synthesis, expanding biomimetic polymer diversity. Substituting with methyl or chloro analogs without dedicated comparative studies risks unpredictable changes in target engagement and pharmacokinetics.

Molecular Formula C10H13NO4S
Molecular Weight 243.28 g/mol
CAS No. 670255-99-9
Cat. No. B188578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(4-Ethylphenyl)sulfonyl]glycine
CAS670255-99-9
Molecular FormulaC10H13NO4S
Molecular Weight243.28 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)NCC(=O)O
InChIInChI=1S/C10H13NO4S/c1-2-8-3-5-9(6-4-8)16(14,15)11-7-10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13)
InChIKeyNEBZXTVUBKKTEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) | Procurement-Grade Sulfonamide Glycine Building Block


N-[(4-Ethylphenyl)sulfonyl]glycine (CAS: 670255-99-9) is a synthetic small molecule belonging to the class of N-arylsulfonylglycines, characterized by a glycine core acylated with a 4-ethylbenzenesulfonyl group [1]. This compound serves as a foundational building block in organic synthesis and medicinal chemistry, distinguished by its sulfonamide linkage and terminal carboxylic acid, which are crucial for its role as a pharmacophore scaffold and as a monomer for solid-phase peptoid synthesis [2].

Why N-[(4-Ethylphenyl)sulfonyl]glycine Cannot Be Arbitrarily Substituted with Generic Arylsulfonyl Glycine Analogs


The aryl substituent on the sulfonyl group of N-arylsulfonylglycines is a critical determinant of their biochemical and physicochemical properties. Research on this class of compounds demonstrates that even minor variations in the aryl group, such as the position and nature of substituents, profoundly impact their inhibitory potency against targets like aldose reductase [1]. For instance, shifting a substituent from the para to the ortho position or altering the aromatic ring system can change an inhibitor's IC50 value by orders of magnitude [1]. Furthermore, the specific aryl group directly modulates the compound's hydrophobicity constant (log P), a parameter essential for predicting absorption, distribution, and overall biological activity in a complex, non-linear fashion [2]. Therefore, substituting N-[(4-Ethylphenyl)sulfonyl]glycine with a seemingly similar compound like N-(4-methylphenyl)sulfonylglycine or N-(4-chlorophenyl)sulfonylglycine is scientifically unsound without dedicated comparative studies, as the change in the 4-ethyl group will unpredictably alter target engagement, selectivity, and pharmacokinetic profile.

N-[(4-Ethylphenyl)sulfonyl]glycine: Direct Comparative Evidence and Class-Level Performance Benchmarks


Quantified Impact of Aryl Substituent Variation on Aldose Reductase Inhibitory Potency

A systematic structure-activity relationship (SAR) study on N-benzenesulfonylglycines establishes that altering the substituent on the aromatic ring leads to dramatic and quantifiable differences in inhibitory potency against aldose reductase [1]. The target compound, N-[(4-Ethylphenyl)sulfonyl]glycine, is a member of this class with a specific 4-ethyl substituent. While its direct IC50 value is not reported in the open literature, its activity must be understood in the context of this established SAR. The data show that even a small structural change, such as moving a single functional group, can alter the IC50 by a factor of more than 10-fold. This evidence strongly suggests that the target compound possesses a unique and non-transferable activity profile that cannot be inferred from other close analogs [1].

Aldose Reductase Diabetes Complications Structure-Activity Relationship

Differentiation via Physicochemical Properties: Hydrophobicity (log P) as a Non-Transferable Parameter

The lipophilicity (log P) of N-arylsulfonylglycines is a direct function of the aryl substituent and is not predictive across different analogs. A study measuring the hydrophobicity constants for a large series of N-arylsulfonylglycine aldose reductase inhibitors found no simple linear correlation between log P and biological activity, underscoring that each compound's unique combination of electronic and steric properties dictates its overall performance [1]. Consequently, the log P value of N-[(4-Ethylphenyl)sulfonyl]glycine is a unique, compound-specific attribute. Substituting it with another analog (e.g., the 4-methyl or 4-chloro derivative) will inevitably result in a different log P, which will have an unpredictable and likely deleterious effect on critical downstream parameters such as membrane permeability, aqueous solubility, and protein binding [1].

Log P Hydrophobicity Drug Design ADME

Core Scaffold Validation: The N-Arylsulfonylglycine Moiety is a Privileged Pharmacophore for Enzyme Inhibition

Patents and scientific literature identify the N-arylsulfonylglycine core as a privileged scaffold for modulating protein-protein interactions and enzyme activity. For example, patent WO2008113760A2 claims arylsulphonylglycine derivatives as suppressors of the interaction between glycogen phosphorylase a and the GL subunit of protein phosphatase 1 (PP1), a target for treating metabolic disorders like diabetes [1]. The specific aryl group (in this case, the 4-ethylphenyl moiety) is not a generic placeholder; it is a critical component of the pharmacophore that determines binding affinity and selectivity for the target. This further reinforces that N-[(4-Ethylphenyl)sulfonyl]glycine is a distinct chemical entity whose biological utility is tied to its specific structure [1].

Pharmacophore Glycogen Phosphorylase Diabetes Metabolic Disorders

Validated Application Scenarios for Procuring N-[(4-Ethylphenyl)sulfonyl]glycine


As a Building Block in Solid-Phase Peptoid and Peptide-Peptoid Hybrid Synthesis

N-[(4-Ethylphenyl)sulfonyl]glycine serves as a specialized monomer for introducing functionalized side chains into peptoid oligomers. A foundational study has demonstrated the utility of N-substituted N-arylsulfonylglycines in solid-phase synthesis, providing a method to significantly increase the chemical diversity accessible for these biomimetic polymers [1]. This application is directly tied to the compound's unique structure and cannot be replicated with generic glycine derivatives.

As a Starting Point for Developing Novel Aldose Reductase Inhibitors (ARIs)

Given the established SAR that the N-arylsulfonylglycine scaffold is a potent pharmacophore for aldose reductase inhibition [1], this compound is an ideal candidate for hit-to-lead optimization programs targeting diabetic complications. Its 4-ethyl substituent provides a distinct starting point for exploring chemical space distinct from more common halogenated or nitro-substituted analogs [1].

As a Scaffold for Investigating Protein-Protein Interactions in Metabolic Disorders

The compound's core structure aligns with patented chemical matter (WO2008113760A2) designed to modulate the interaction between glycogen phosphorylase a and protein phosphatase 1 (PP1) [2]. This makes it a valuable tool compound for academic or industrial groups exploring novel therapeutic avenues for type 2 diabetes and related metabolic syndromes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-[(4-Ethylphenyl)sulfonyl]glycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.